molecular formula C15H19NO3 B7560400 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid

1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid

Numéro de catalogue B7560400
Poids moléculaire: 261.32 g/mol
Clé InChI: ZYSRMYUKFLZXTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid, also known as telcagepant, is a small molecule drug that was developed as a treatment for migraine headaches. It belongs to the class of drugs known as calcitonin gene-related peptide (CGRP) receptor antagonists, which work by blocking the action of CGRP, a neuropeptide that is involved in the pathophysiology of migraine.

Mécanisme D'action

Telcagepant works by blocking the CGRP receptor, which is involved in the transmission of pain signals in the trigeminal nerve. By inhibiting the action of CGRP, 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid can reduce the sensitivity of the trigeminal nerve and prevent the onset of migraine attacks.
Biochemical and Physiological Effects
Telcagepant has been shown to have a number of biochemical and physiological effects in the body. It can reduce the release of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathophysiology of migraine. It can also reduce the dilation of blood vessels in the brain, which is another key factor in the development of migraine headaches.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid is that it is highly selective for the CGRP receptor, which means that it is less likely to cause off-target effects than other drugs that target the same pathway. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered multiple times per day in order to maintain therapeutic levels in the body.

Orientations Futures

There are a number of potential future directions for research on 1-[[2-(3-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid and other CGRP receptor antagonists. One area of interest is the development of more potent and selective drugs that can be administered less frequently. Another area of interest is the investigation of the long-term safety and efficacy of these drugs, particularly in patients with chronic migraine. Additionally, there is ongoing research into the role of CGRP in other neurological conditions, such as Alzheimer's disease and Parkinson's disease, which may lead to new therapeutic targets for these disorders.

Méthodes De Synthèse

Telcagepant can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the condensation of 3-methylbenzoyl chloride with cyclopentanone in the presence of a base, followed by the reaction of the resulting ketone with an amine derivative of alanine.

Applications De Recherche Scientifique

Telcagepant has been extensively studied in preclinical and clinical trials for the treatment of migraine headaches. It has been shown to be effective in reducing the frequency and severity of migraine attacks, as well as improving quality of life for migraine sufferers.

Propriétés

IUPAC Name

1-[[2-(3-methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-5-4-6-12(9-11)10-13(17)16-15(14(18)19)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSRMYUKFLZXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2(CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.